3-allyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

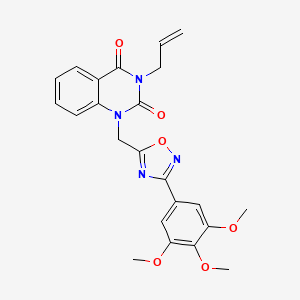

The compound 3-allyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic hybrid molecule combining a quinazoline-2,4-dione core with a 1,2,4-oxadiazole-linked 3,4,5-trimethoxyphenyl moiety and an allyl substituent. Quinazoline-diones are known for their biological relevance, particularly in kinase inhibition and anticancer activity, while 1,2,4-oxadiazoles serve as bioisosteres for esters or amides, enhancing metabolic stability . The allyl group may modulate solubility or act as a reactive pharmacophore in covalent binding mechanisms.

Properties

IUPAC Name |

3-prop-2-enyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O6/c1-5-10-26-22(28)15-8-6-7-9-16(15)27(23(26)29)13-19-24-21(25-33-19)14-11-17(30-2)20(32-4)18(12-14)31-3/h5-9,11-12H,1,10,13H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORQWDJLVFJGMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-allyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule characterized by its unique structural features that include a quinazoline core and an oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

| Component | Description |

|---|---|

| Core Structure | Quinazoline-2,4(1H,3H)-dione |

| Substituents | Allyl group and 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl methyl group |

| Molecular Formula | C23H25N3O6 |

| Molecular Weight | 421.46 g/mol |

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The incorporation of an oxadiazole ring has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- In vitro Testing : The compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .

- Mechanism of Action : The proposed mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription .

Anticancer Activity

Quinazoline derivatives have also shown promise in cancer research:

- Cell Proliferation Inhibition : Studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example, it showed cytotoxic effects on human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

- Apoptosis Induction : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

- Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and tested for their antimicrobial activities. Among them, compounds with oxadiazole substituents exhibited superior activity against Candida albicans compared to traditional antifungal agents .

- Cytotoxicity Assessment : Research involving the evaluation of quinazoline derivatives against cancer cell lines indicated that modifications at specific positions significantly enhanced their anticancer properties. The presence of trimethoxyphenyl groups was noted to improve bioactivity profiles .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Compounds with similar structures have been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for compounds targeting microtubules in cancer therapy.

- Case Studies : A related study demonstrated that derivatives of quinazoline compounds exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and leukemia cells (HL-60) . Such findings suggest that the compound could be a candidate for further development in anticancer therapies.

Anti-inflammatory Properties

The oxadiazole moiety is known for its anti-inflammatory properties. Compounds containing this structure have been reported to reduce inflammation markers in various models:

- Experimental Evidence : In vitro studies showed that similar compounds could inhibit the production of pro-inflammatory cytokines in activated macrophages . This suggests that our compound may also possess anti-inflammatory activity.

Pharmacological Studies

Pharmacological evaluations have indicated that derivatives of quinazoline and oxadiazole can affect multiple biological pathways:

- Cell Cycle Analysis : Studies involving cell cycle analysis revealed that these compounds can induce G2/M phase arrest in cancer cells .

- Apoptosis Induction : Compounds with similar structural features have been shown to induce apoptosis through intrinsic pathways involving mitochondrial dysfunction .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Key Structural Analogues and Their Properties

The compound’s structural uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogues from the provided evidence and related literature:

Structural and Functional Insights

Core Heterocycle Differences :

- The quinazoline-2,4-dione core in the target compound provides hydrogen-bonding sites (via carbonyl groups) absent in oxazolones or triazole-thiones. This may enhance target selectivity for enzymes like kinases or topoisomerases.

- 1,2,4-Oxadiazole in the target compound offers greater metabolic stability compared to oxazolones, which are prone to ring-opening under physiological conditions . Triazole-thiones, while stable, exhibit distinct electronic profiles due to sulfur incorporation .

Substituent Effects: The 3,4,5-trimethoxyphenyl group in the target compound and ’s oxazolone derivative is critical for tubulin binding. However, the meta- and para-methoxy positions in the target may optimize hydrophobic interactions compared to ortho-methoxy groups in ’s triazole-thione .

Biological Activity: While the oxazolone derivative in shows sub-micromolar tubulin inhibition, the target compound’s quinazoline-dione core may redirect activity toward kinase targets (e.g., EGFR or VEGFR). The triazole-thione in lacks the trimethoxyphenyl motif, resulting in weaker antiproliferative activity but notable antimicrobial effects .

Q & A

Basic: What are the optimized synthetic routes for this compound?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the quinazoline-dione core via cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

- Step 2 : Introduction of the oxadiazole moiety by reacting a nitrile intermediate with hydroxylamine, followed by cyclization using reagents like POCl₃ .

- Step 3 : Alkylation with 3-allyl bromide to attach the allyl group, monitored via TLC (solvent: ethyl acetate/hexane) .

- Key Conditions : Use DMF as a solvent, NaH as a base for methyl group attachment, and reflux at 80–100°C for 8–12 hours. Purify via column chromatography (silica gel, gradient elution) .

Advanced: How to address regioselectivity challenges during cyclization steps?

Regioselectivity in oxadiazole formation can be controlled by:

- Precursor Design : Use pre-functionalized nitriles to direct cyclization.

- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to stabilize transition states favoring the 1,2,4-oxadiazole isomer .

- Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature (e.g., shorter times at lower temps favor kinetic products) .

Basic: Which spectroscopic methods are most effective for characterization?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., allyl protons at δ 5.1–5.3 ppm; trimethoxyphenyl at δ 3.8–4.0 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 506.15) .

- X-Ray Crystallography : Resolve stereochemistry and confirm the Z-configuration of substituents, if applicable .

Advanced: How to resolve conflicting bioactivity data between in vitro and in vivo models?

- Pharmacokinetic Studies : Assess bioavailability using LC-MS to detect plasma concentrations. Poor absorption may explain in vitro/in vivo discrepancies .

- Metabolite Profiling : Identify active/inactive metabolites via hepatic microsome assays .

- Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodent models to refine dosing regimens .

Basic: What in vitro assays are recommended for initial anticancer screening?

- MTT Assay : Use human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations after 48-hour exposure .

- Apoptosis Detection : Annexin V/PI staining via flow cytometry to quantify cell death mechanisms .

- Control Compounds : Compare with doxorubicin or 5-FU to benchmark activity .

Advanced: What strategies elucidate the compound’s molecular targets?

- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates .

- CRISPR Screening : Genome-wide knockout libraries to identify genes essential for compound sensitivity .

- Molecular Docking : Simulate interactions with kinases (e.g., EGFR) or tubulin using AutoDock Vina .

Basic: How do substituents on the oxadiazole ring influence solubility?

- Trimethoxyphenyl Group : Enhances water solubility via hydrogen bonding (logP reduction by ~0.5 units) .

- Allyl Chain : Improves lipid solubility, aiding membrane permeability. Quantify via shake-flask method (octanol/water partition) .

Advanced: What computational methods predict binding affinity?

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (AMBER or GROMACS) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing methoxy with ethoxy) .

- QSAR Models : Train on analogs with known IC₅₀ values to predict activity .

Basic: How to ensure purity during synthesis?

- HPLC : Use a C18 column (acetonitrile/water gradient) to achieve >95% purity. Retention time: ~12.3 minutes .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Advanced: Designing SAR studies to optimize the quinazoline core

- Substituent Variation : Replace the 3-allyl group with propargyl or cyclopropyl to assess steric effects .

- Oxadiazole Modifications : Test 1,3,4-oxadiazole vs. 1,2,4-oxadiazole analogs for enhanced kinase inhibition .

- Methoxy Positioning : Compare 3,4,5-trimethoxy with 2,4,6-trimethoxy to study electronic effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.